uPA Inhibition Affinity: 1.5-Fold More Potent Than Benzamidine, Structurally Distinct from Benzo[b]thiophene Series
In a direct head-to-head study, thieno[2,3-b]pyridine-2-carboxamidine inhibited human uPA with a Ki of 63 µM (0.063 mM), compared to 97 µM (0.097 mM) for benzamidine—a 1.5-fold improvement in affinity. The same study reported Ki values of 2.3 µM for benzo[b]thiophene-2-carboxamidine (APC-7377) and 0.21 µM for 4-iodobenzo[b]thiophene-2-carboxamidine (APC-6860), demonstrating a clear affinity gradient across scaffolds. This places the target compound in an intermediate potency range suitable for fragment-based lead optimization, where its lower molecular weight (178.2 Da) compared to the 4-iodo analog (303.1 Da) provides greater ligand efficiency headroom for medicinal chemistry expansion .
| Evidence Dimension | Inhibition constant (Ki) for human uPA |
|---|---|
| Target Compound Data | Ki = 0.063 mM (63 µM) |
| Comparator Or Baseline | Benzamidine: Ki = 0.097 mM (97 µM); Benzo[b]thiophene-2-carboxamidine: Ki = 0.0023 mM (2.3 µM); 4-Iodobenzo[b]thiophene-2-carboxamidine: Ki = 0.00021 mM (0.21 µM) |
| Quantified Difference | 1.5-fold more potent than benzamidine; ~27-fold less potent than benzo[b]thiophene-2-carboxamidine; ~300-fold less potent than 4-iodobenzo analog |
| Conditions | pH 7.4, 37°C; recombinant human uPA; competitive inhibition assay |
Why This Matters
For procurement decisions, this affinity profile positions the compound as a superior alternative to benzamidine for uPA studies requiring modest potency with a chemically distinct scaffold, while its lower potency relative to halogenated analogs makes it a cleaner starting point for lead optimization without confounding substituent effects.
- [1] BRENDA Enzyme Database. Ki Value [mM] table for uPA (EC 3.4.21.73), literature reference 650821, derived from Katz BA et al. Chem Biol. 2000;7(4):299-312. View Source
